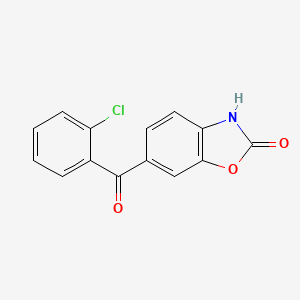

2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-

Description

Overview of the Benzoxazolinone Core in Heterocyclic Chemistry

The benzoxazolinone core structure consists of a benzene (B151609) ring fused to an oxazolinone ring. This bicyclic system, formally known as 1,3-benzoxazol-2(3H)-one, represents an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it a versatile building block in the synthesis of more complex molecules. ptfarm.pl

The benzoxazole (B165842) scaffold is a key component in a wide range of biologically active compounds, and its derivatives have been extensively studied for various applications in medicinal chemistry. mdpi.comnih.gov The inherent chemical properties of the benzoxazolinone ring system allow for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties to achieve desired functions. neu.edu.tr

Table 1: Chemical Properties of the Parent Compound, 2-Benzoxazolinone (B145934)

| Property | Value |

|---|---|

| CAS Number | 59-49-4 |

| Molecular Formula | C₇H₅NO₂ |

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | 1,3-benzoxazol-2(3H)-one |

Data sourced from Sigma-Aldrich.

Rationale for Investigating Substituted Benzoxazolinone Derivatives: Focus on 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-

The investigation of substituted benzoxazolinone derivatives is driven by the principle that modifying the core structure can lead to compounds with novel or enhanced properties. ptfarm.plneu.edu.tr The type and position of substituents on the benzoxazolinone ring are crucial in determining the molecule's biological and chemical characteristics. Researchers have explored substitutions at various positions, particularly on the benzene ring and the nitrogen atom, to create libraries of compounds for screening. mdpi.comacs.orgnih.gov

The specific compound, 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-, features two key substitutions on the parent benzoxazolinone structure:

A benzoyl group at the 6-position. Acyl groups in this position have been a subject of study in the synthesis of benzoxazolinone derivatives. researchgate.net

A chloro substituent on the benzoyl ring in the ortho position. Halogen atoms like chlorine are known to significantly alter a molecule's electronic properties and lipophilicity, which can influence its reactivity and interactions with biological targets. ptfarm.ple3s-conferences.org The presence of halogen substituents on benzoxazolinone derivatives has been explored in various studies. nist.govgoogle.com

Table 2: Chemical Properties of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-

| Property | Value |

|---|---|

| CAS Number | Not explicitly found, but related research exists. |

| Molecular Formula | C₁₄H₈ClNO₃ |

| Molecular Weight | 273.67 g/mol |

| IUPAC Name | 6-(2-chlorobenzoyl)benzoxazol-2(3H)-one |

Data sourced from ChemicalBook and other research. researchgate.netchemicalbook.com

Historical Context of Benzoxazolinone Research in Specialized Chemical Syntheses and Mechanistic Investigations

Research into benzoxazolinone and its derivatives has a rich history, evolving from fundamental synthesis to complex mechanistic studies and applications in materials and medicinal chemistry. Early research focused on establishing reliable methods for synthesizing the benzoxazolinone core. organic-chemistry.orgleena-luna.co.jp Over the years, a variety of synthetic routes have been developed, often involving the reaction of 2-aminophenols with phosgene, urea (B33335), or other carbonyl-containing compounds. ekb.eg

As synthetic methodologies advanced, chemists began to explore the reactivity of the benzoxazolinone scaffold, leading to the creation of a diverse range of derivatives. nih.govresearchgate.net This exploration was not limited to synthesis; significant effort has been dedicated to understanding the reaction mechanisms involving benzoxazolinones. For instance, computational and kinetic studies have been employed to elucidate the pathways of reactions such as aminolysis, where the ring is opened by an amine. acs.orgbiomedpharmajournal.org These mechanistic investigations provide fundamental insights into the reactivity of the heterocyclic system, which is crucial for controlling reaction outcomes and designing new synthetic strategies. The study of benzoxazolinone derivatives continues to be an active area of research, with ongoing efforts to develop more efficient syntheses and to discover novel properties and applications for these versatile heterocyclic compounds. nih.govnih.gov

Table of Compound Names Mentioned

| Compound Name |

|---|

| 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- |

| 2-Benzoxazolinone |

| 1,3-benzoxazol-2(3H)-one |

| 6-(o-chlorobenzoyl)-2-benzoxazolinone |

| 5-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one |

| 2-aminophenol (B121084) |

| 6-chlorobenzoxazolone |

Structure

3D Structure

Properties

CAS No. |

72766-68-8 |

|---|---|

Molecular Formula |

C14H8ClNO3 |

Molecular Weight |

273.67 g/mol |

IUPAC Name |

6-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-11-12(7-8)19-14(18)16-11/h1-7H,(H,16,18) |

InChI Key |

ZBBOBISKWSAIAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3)Cl |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 Benzoxazolinone, 6 O Chlorobenzoyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-(o-chlorobenzoyl)-2-benzoxazolinone, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the benzoxazolinone core and the o-chlorobenzoyl group.

The protons of the benzoxazolinone ring system would typically appear in the aromatic region of the spectrum. The substitution pattern on the benzene (B151609) ring of the benzoxazolinone moiety will influence the chemical shifts and coupling patterns of these protons. Similarly, the protons on the o-chlorobenzoyl group will give rise to a set of signals in the aromatic region, with their chemical shifts and multiplicities being dictated by the presence of the chlorine atom and the carbonyl group. The N-H proton of the benzoxazolinone ring is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H-NMR Chemical Shifts for 2-Benzoxazolinone (B145934), 6-(o-chlorobenzoyl)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzoxazolinone Aromatic Protons | 7.0 - 7.8 | Multiplet |

| o-Chlorobenzoyl Aromatic Protons | 7.3 - 7.6 | Multiplet |

Note: The predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C-NMR spectrum of 6-(o-chlorobenzoyl)-2-benzoxazolinone would show distinct signals for each unique carbon atom.

The carbonyl carbons of the benzoxazolinone lactam and the benzoyl ketone are expected to appear at the downfield end of the spectrum (typically in the range of 160-200 ppm). The aromatic carbons of both the benzoxazolinone and the o-chlorobenzoyl rings will resonate in the region of 110-150 ppm. The carbon atom attached to the chlorine atom will exhibit a chemical shift influenced by the electronegativity of the halogen.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-Benzoxazolinone, 6-(o-chlorobenzoyl)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Benzoxazolinone C=O | ~155 |

| Benzoyl C=O | ~195 |

| Aromatic Carbons | 110 - 150 |

Note: The predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of 6-(o-chlorobenzoyl)-2-benzoxazolinone is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the N-H stretching vibration of the lactam is expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the lactam and the ketone are also prominent features, typically appearing in the range of 1650-1750 cm⁻¹. The C-N stretching of the lactam and the C-O-C stretching of the ether linkage in the benzoxazolinone ring will also give rise to characteristic bands. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions. The C-Cl stretching vibration of the chlorobenzoyl group would be expected in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for 2-Benzoxazolinone, 6-(o-chlorobenzoyl)-

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Lactam) | 3200 - 3400 |

| C=O Stretch (Lactam) | ~1720 |

| C=O Stretch (Ketone) | ~1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch | 1200 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 6-(o-chlorobenzoyl)-2-benzoxazolinone, the molecular ion peak [M]⁺ would be observed, providing the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragments would likely arise from the cleavage of the bond between the benzoxazolinone core and the chlorobenzoyl group, as well as from the loss of small molecules like CO. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum for all chlorine-containing fragments.

Elemental Analysis

Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For 6-(o-chlorobenzoyl)-2-benzoxazolinone (C₁₄H₈ClNO₃), the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition for C₁₄H₈ClNO₃

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 61.44 |

| Hydrogen (H) | 2.95 |

| Chlorine (Cl) | 12.95 |

| Nitrogen (N) | 5.12 |

X-ray Crystallography for Related Structures

For instance, the crystal structure of the isomeric compound 5-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one has been reported. researchgate.net In this related structure, the benzoxazolone ring system is planar, as is the chlorobenzoyl group. researchgate.net The dihedral angle between these two planar moieties is a key structural parameter. researchgate.net In the crystal lattice of the 5-substituted isomer, intermolecular hydrogen bonds involving the N-H group and C-H...O interactions, as well as π-π stacking interactions, are observed. researchgate.net It is highly probable that 6-(o-chlorobenzoyl)-2-benzoxazolinone would exhibit similar planarity of its constituent ring systems and engage in analogous intermolecular interactions, such as hydrogen bonding via its N-H group, to form a stable crystal lattice.

Computational Chemistry and Theoretical Investigations of 2 Benzoxazolinone, 6 O Chlorobenzoyl Analogues

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework to predict molecular properties from first principles. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study the geometry, stability, and reactivity of 2-benzoxazolinone (B145934) analogues. nih.gov DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for molecules of this size. The B3LYP functional combined with a basis set like 6-31G(d) is frequently used for such investigations. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy arrangement of atoms. For flexible molecules like 6-benzoyl-2-benzoxazolinone analogues, which have rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them.

For instance, a theoretical study on 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid using both HF and DFT methods identified eleven stable conformers. nih.gov The global minimum, or the most stable conformer, was found to be significantly more stable than the highest-energy conformer. nih.gov Such analyses are critical as the biological activity of a molecule is often dictated by a specific low-energy conformation. The geometry of the most stable calculated conformer often shows good agreement with experimental data from X-ray crystallography. nih.gov For example, the crystal structure of a related compound, 6-benzoyl-2-benzoxazolinone-3-propionitril, revealed that the benzoxazolinone moiety is planar and forms a significant dihedral angle with the benzoyl group's benzene (B151609) plane (49.1°). researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Benzoyl) | ~1.25 Å |

| Bond Length | C=O (Oxazolinone) | ~1.22 Å |

| Bond Length | C-N (Oxazolinone) | ~1.39 Å |

| Dihedral Angle | Oxazolinone Plane - Benzoyl Plane | 45-55° |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are powerful tools for interpreting and assigning experimental data. DFT methods, such as B3LYP, are widely used to compute harmonic vibrational frequencies. nih.gov

However, theoretical calculations are typically performed on single molecules in the gas phase, neglecting intermolecular interactions and anharmonicity present in the solid-state experimental measurements. scirp.org This leads to a systematic overestimation of the calculated frequencies. To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP). scispace.com

Studies on related structures, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid and 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone, have shown that scaled DFT-calculated vibrational spectra are in good agreement with experimental FT-IR spectra. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or wagging of particular bonds or functional groups. nih.gov

| Vibrational Mode | Experimental FT-IR Range | Scaled DFT (B3LYP) Calculated Range | Assignment |

|---|---|---|---|

| N-H Stretch | 3200-3100 | ~3150 | Stretching of the N-H bond in the oxazolinone ring |

| C=O Stretch (Amide) | 1780-1750 | ~1760 | Stretching of the carbonyl group in the oxazolinone ring |

| C=O Stretch (Ketone) | 1650-1630 | ~1640 | Stretching of the benzoyl carbonyl group |

| C=C Stretch (Aromatic) | 1610-1580 | ~1600 | Aromatic ring stretching vibrations |

The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic characteristics. Quantum chemistry allows for the detailed analysis of the electronic structure, including the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. sapub.org

Other analyses include the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Natural Bond Orbital (NBO) analysis can provide further insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. sapub.org For benzoxazolinone derivatives, these calculations can reveal how substituents, like the o-chlorobenzoyl group, influence the electronic properties and reactivity of the entire molecule. mdpi.com

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 Debye | Indicates overall polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bibliotekanauki.pl This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. For analogues of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-, docking simulations can elucidate how they might interact with specific enzymes or receptors.

The process begins with obtaining the 3D structures of both the ligand and the target protein, often from experimental sources like the Protein Data Bank (PDB) or through homology modeling. researchgate.net The ligand's geometry is optimized, and the protein structure is prepared by adding hydrogen atoms and assigning partial charges. A "docking box" is then defined around the protein's active site. Docking algorithms, such as those in AutoDock or Glide, systematically sample different conformations and orientations of the ligand within this box, scoring each pose based on a scoring function that estimates the binding free energy. nih.gov

Studies on 2-benzoxazolinone derivatives have explored their interactions with various targets. For example, they have been docked into the active site of HIV integrase, where they were shown to interact with essential Mg²⁺ ions and form π-stacking interactions with DNA bases. nih.gov In another study, benzoxazolinone analogues were identified as inhibitors of the HIV-1 nucleocapsid protein by docking into a key hydrophobic pocket. nih.gov These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are essential for biological activity. nih.govnih.gov

| Biological Target | Therapeutic Area | Key Interacting Residues | Primary Interactions |

|---|---|---|---|

| HIV Integrase | Antiviral (Anti-HIV) | DC16, DG17, Mg²⁺ ions | π-stacking, Metal chelation |

| HIV-1 Nucleocapsid Protein (NC) | Antiviral (Anti-HIV) | Trp37, Gly35, Met46 | π-π stacking, Hydrogen bonds |

| Staphylococcus aureus Biotin Protein Ligase (SaBPL) | Antibacterial | - | Hydrogen bonds, Hydrophobic interactions |

| VEGFR-2 Kinase | Anticancer | Leu35, Val43, Lys63, Asp191 | Hydrogen bonds, Electrostatic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. frontiersin.org These can be classified into several types:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and fields (steric, electrostatic) used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges. nih.gov

A crucial step is selecting a small subset of relevant descriptors from a large pool of calculated ones to build a robust model and avoid overfitting. This is often achieved using statistical techniques like stepwise multiple linear regression (MLR) or genetic algorithms. nih.govnih.gov The selected descriptors are then used to build a regression model that correlates their values with the experimental biological activity (e.g., IC₅₀ or pIC₅₀).

For benzoxazolinone and related heterocyclic systems, QSAR models have been successfully developed for various activities. For anti-HIV activity, descriptors related to molecular geometry, complexity, and van der Waals volumes were found to be significant. nih.gov In 3D-QSAR studies on benzoxazinone (B8607429) derivatives as antiplatelet agents, steric, electrostatic, and hydrophobic field descriptors were key to building predictive models. nih.gov These models not only predict activity but also provide insights into the structural features that are either beneficial or detrimental to the desired biological effect.

| Descriptor Class | Example Descriptors | Information Encoded | Relevance to Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO energy, Dipole moment | Electron distribution, Reactivity | Crucial for receptor-ligand electrostatic interactions. |

| Thermodynamic | Gibbs free energy, Enthalpy of formation | Molecular stability and energy | Can correlate with binding affinity. |

| Spatial/Steric | Molecular volume, Surface area, CoMFA steric fields | Size and shape of the molecule | Determines the fit of the ligand in the receptor's binding pocket. |

| Topological | Connectivity indices (e.g., Chi indices) | Atom connectivity and branching | Reflects molecular size and shape in a simplified manner. |

| Hydrophobic | LogP, CoMSIA hydrophobic fields | Lipophilicity of the molecule | Important for membrane permeability and hydrophobic interactions. |

Model Validation and Predictive Capability

In the computational study of 2-benzoxazolinone analogues, the development of robust Quantitative Structure-Activity Relationship (QSAR) models is a critical step for predicting the biological activity of novel compounds. The reliability of any QSAR model hinges on rigorous validation to ensure its predictive power and to prevent overfitting or chance correlations. semanticscholar.orguniroma1.it Validation is a multi-faceted process that assesses a model's stability, robustness, and predictability on external data. semanticscholar.orguniroma1.it

Key statistical metrics are employed for this purpose. Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (Q²). uniroma1.it A high Q² value is indicative of good internal predictivity. For instance, QSAR models developed for a series of benzoxazolinone derivatives to predict their ecotoxicological effects demonstrated good internal predictive ability, achieving a cross-validation coefficient (R(cv)²) of over 0.6. nih.gov

External validation , however, is considered the most stringent test of a model's predictive capability. mdpi.com This involves using the model to predict the activity of an external test set of compounds that were not used during model development. The predictive R² (R²pred) is a common metric for this assessment. mdpi.com For a QSAR model to be considered predictive, it must satisfy several statistical criteria. Models should not only have high values for training set correlation (R²tr) and internal validation (Q²LMO) but also for external validation (R²ex). nih.gov

Another crucial validation technique is Y-randomization or response permutation testing. In this method, the biological activity values (Y-variable) are randomly shuffled, and new QSAR models are built with the original independent variables (X-variables). A valid model should produce significantly lower R² and Q² values for the randomized models, confirming that the original model is not based on a chance correlation. nih.gov The application of these validation practices ensures that the developed QSAR models for 2-benzoxazolinone analogues are robust and can be reliably used to forecast the activity of newly designed compounds. uniroma1.it

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| Q² (or R²cv) | Cross-validated coefficient of determination (e.g., Leave-One-Out). Measures internal predictive ability. | > 0.5 |

| R²pred | Coefficient of determination for the external test set. Measures external predictive ability. | > 0.6 |

| Y-Randomization | Builds models on randomly shuffled response data to check for chance correlations. | Low R² and Q² values for scrambled models. |

Correlation of Structural Parameters with Biological Activity

The biological activity of 6-(o-chlorobenzoyl)-2-benzoxazolinone analogues is intrinsically linked to their structural features. Structure-Activity Relationship (SAR) studies, often guided by computational analysis, aim to decipher how specific chemical modifications influence a compound's potency and efficacy. These studies provide crucial insights for optimizing lead compounds.

For the 2-benzoxazolinone scaffold, research has shown that its biological activity can be finely tuned by the addition of specific substituents. nih.govnih.gov For example, in the pursuit of inhibitors for the HIV-1 nucleocapsid (NC) protein, it was found that the anti-NC activity of 2-benzoxazolinone derivatives could be significantly modulated by chemical decorations on the scaffold. nih.govnih.gov An impromptu SAR analysis revealed that the position of certain groups, such as a sulfonamide substitution, played a critical role. A 5-sulfonamide substitution resulted in a significantly more active compound compared to analogues with a 6-sulfonamide group, providing important clues about the structural requirements for efficient NC inhibition. nih.gov

The nature and position of substituents on both the benzoxazolinone ring and the attached benzoyl group can influence key properties like binding affinity, selectivity, and metabolic stability. For instance, studies on other benzoxazolinone derivatives have highlighted the impact of substitutions on their herbicidal and fungicidal properties. e3s-conferences.org It has been observed that 3-alkylbenzoxazolinones and 3-alkyl-6-halobenzoxazolinones exhibit notable herbicidal action. e3s-conferences.org The introduction of a halogen, such as chlorine or bromine, at the 6-position can enhance biological activity. e3s-conferences.org These findings underscore the importance of systematic structural modifications to map the chemical space and identify analogues with improved biological profiles.

| Structural Modification | Observed Effect on Biological Activity | Compound Class / Target | Reference |

| Addition of specific substituents | Anti-NC activity can be finely tuned | HIV-1 Nucleocapsid (NC) protein inhibitors | nih.govnih.gov |

| 5-sulfonamide substitution | More active than 6-sulfonamide analogues | HIV-1 Nucleocapsid (NC) protein inhibitors | nih.gov |

| 3-alkyl or 3-alkyl-6-halo substitution | Exhibit herbicidal action | Herbicides | e3s-conferences.org |

| 2-alkylthio substitution | High percentage of weed suppression | Herbicides | e3s-conferences.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For 6-(o-chlorobenzoyl)-2-benzoxazolinone analogues, MD simulations provide invaluable insights into the dynamic behavior of the ligand when bound to its biological target. These simulations can reveal the stability of the ligand-receptor complex, conformational changes, and the specific molecular interactions that are crucial for binding. mdpi.comnih.gov

A typical MD simulation protocol begins with the ligand-protein complex, often derived from a molecular docking study. mdpi.com The system is placed in a simulated physiological environment, including a solvent box (usually water) and ions, to mimic cellular conditions. The simulation then proceeds through several stages: energy minimization to remove steric clashes, followed by equilibration phases where the temperature and pressure of the system are gradually stabilized to desired values (e.g., 300 K). mdpi.com Finally, a production run is performed for a specific duration (e.g., 50 to 100 nanoseconds or longer), during which the trajectory data (atomic positions, velocities, and energies) are collected. mdpi.com

Analysis of the MD trajectory provides a wealth of information. Key parameters evaluated include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, typically for the protein backbone and the ligand, from a reference structure. A stable RMSD over time suggests the complex has reached equilibrium and remains structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values can highlight flexible regions of the protein or ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation, identifying the most persistent and important interactions for binding affinity.

By simulating the dynamic nature of the ligand-receptor interaction, MD studies can validate docking poses, explain structure-activity relationship data at a dynamic level, and provide a more accurate picture of the binding event than static models alone. nih.gov

Free Energy Calculations (e.g., MM/PBSA)

While molecular docking provides a rapid assessment of potential binding modes and affinities, more accurate binding free energy estimations are often required for lead optimization. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used post-processing technique that combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding (ΔG_bind). nih.govnih.gov This approach offers a balance between computational accuracy and cost, making it more rigorous than typical docking scoring functions. nih.govrsc.org

The binding free energy in the MM/PBSA approach is calculated by subtracting the free energies of the individual receptor and ligand from the free energy of the complex. The calculation is typically performed on an ensemble of snapshots extracted from a molecular dynamics (MD) simulation. nih.gov

The binding free energy (ΔG_bind) is decomposed into several components:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM (Molecular Mechanics Energy): Represents the change in gas-phase energy upon binding. It includes the internal energy (bond, angle, dihedral) as well as the intermolecular van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.

ΔG_solv (Solvation Free Energy): This term accounts for the energy change associated with transferring the molecules from a vacuum to a solvent. It is further divided into a polar component (ΔG_PB) and a non-polar component (ΔG_SA). The polar part is calculated by solving the Poisson-Boltzmann equation, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS (Conformational Entropy): This term represents the change in conformational entropy upon ligand binding. It is the most computationally expensive part and is often omitted in virtual screening applications, where the focus is on ranking compounds (relative binding affinities) rather than calculating absolute values. nih.gov

MM/PBSA has been successfully applied to rescore docking results, often showing a better correlation with experimental binding affinities than the original docking scores. nih.gov For example, in some studies, using MM/PBSA for rescoring improved the correlation coefficient (R²) between predicted and experimental binding energies significantly. nih.gov This makes it a valuable tool for refining hit lists and prioritizing analogues of 6-(o-chlorobenzoyl)-2-benzoxazolinone for synthesis and biological testing.

| Energy Component | Description | Method of Calculation |

| ΔE_vdW | van der Waals interaction energy | Molecular Mechanics Force Field |

| ΔE_elec | Electrostatic interaction energy | Molecular Mechanics Force Field |

| ΔG_PB | Polar contribution to solvation free energy | Poisson-Boltzmann (PB) Model |

| ΔG_SA | Non-polar contribution to solvation free energy | Solvent Accessible Surface Area (SASA) |

| -TΔS | Conformational entropy contribution | Normal-Mode Analysis (often omitted) |

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For identifying novel analogues related to 6-(o-chlorobenzoyl)-2-benzoxazolinone, both ligand-based and structure-based VS methodologies can be employed.

A notable example of VS leading to the identification of this scaffold's potential is the discovery of 2-benzoxazolinone derivatives as inhibitors of the HIV-1 nucleocapsid (NC) protein. nih.govnih.gov In that research, a virtual screening of a large chemical database (approximately 3.5 million molecules) was performed, which led to the identification of the 2-benzoxazolinone scaffold as a promising starting point for inhibitor development. nih.gov This demonstrates the power of VS to explore vast chemical spaces and uncover novel chemotypes. nih.gov

The general workflow for a VS campaign to find new 2-benzoxazolinone analogues might include:

Library Preparation: A large database of commercially available or virtual compounds is prepared. This involves generating 3D conformations for each molecule and assigning correct protonation states.

Target-Based VS (Docking): If the 3D structure of the biological target is known, molecular docking can be used to predict how each molecule in the library binds to the target's active site. The molecules are then ranked based on a scoring function that estimates binding affinity.

Ligand-Based VS: If the target structure is unknown but active ligands exist (like 6-(o-chlorobenzoyl)-2-benzoxazolinone), ligand-based methods can be used. These include:

Similarity Searching: Screening for molecules with structural or chemical similarity to the known active compound.

Pharmacophore Screening: Using a 3D arrangement of essential chemical features (a pharmacophore model) derived from the known active ligand as a query to search databases. semanticscholar.org

Scaffold Hopping: A ligand-based virtual screening approach used to identify compounds that have different core structures (scaffolds) but retain similar 3D arrangements of key functional groups, allowing them to elicit a similar biological response. semanticscholar.org

Post-Screening Analysis: The top-ranked compounds ("hits") from the initial screening are further analyzed and filtered based on drug-likeness properties, visual inspection of binding modes, and potential for chemical synthesis. More accurate methods like MM/PBSA free energy calculations may be used to rescore the top hits before selecting a final set for experimental validation. nih.gov

This systematic approach allows for the efficient identification of novel and diverse compounds that share the therapeutic potential of the 2-benzoxazolinone scaffold. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly useful when designing analogues of a known active compound like 6-(o-chlorobenzoyl)-2-benzoxazolinone. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its biological response. dovepress.com

A pharmacophore model is not a real molecule but rather an abstract representation of the key interaction points. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic groups (HY)

Positive/Negative Ionizable centers

The process of generating a pharmacophore model based on 6-(o-chlorobenzoyl)-2-benzoxazolinone would involve identifying its key chemical features that are likely crucial for binding to its target. For example, the carbonyl oxygen of the oxazolinone ring could act as a hydrogen bond acceptor, the benzene rings provide hydrophobic and aromatic interaction points, and the chlorine atom could occupy a specific hydrophobic pocket.

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large compound databases. dovepress.comnih.gov The search identifies molecules that, regardless of their chemical scaffold, can map their functional groups onto the pharmacophore features. This allows for the discovery of structurally diverse compounds that may possess the same biological activity. semanticscholar.org The pharmacophore model can also be used to guide the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric features required for activity.

| Pharmacophore Feature | Abbreviation | Potential Feature in 6-(o-chlorobenzoyl)-2-benzoxazolinone |

| Hydrogen Bond Acceptor | HBA | Carbonyl oxygen atoms, oxygen in the oxazole (B20620) ring |

| Hydrogen Bond Donor | HBD | Amide N-H group (if unsubstituted at N-3) |

| Aromatic Ring | AR | Benzoxazole (B165842) ring system, o-chlorobenzoyl ring |

| Hydrophobic Group | HY | The entire aromatic ring systems |

| Halogen Bond Acceptor | X | Ortho-chloro substituent on the benzoyl ring |

Structure Activity Relationship Sar Studies of 2 Benzoxazolinone, 6 O Chlorobenzoyl and Its Derivatives

Impact of Substituents on the Benzoxazolinone Core (e.g., Position 5, 6)

Substituents on the aromatic ring of the benzoxazolinone core significantly influence the compound's bioactivity. The nature, position, and electronic properties of these substituents can modulate factors such as lipophilicity, electronic distribution, and receptor binding affinity.

Research on various benzoxazole (B165842) and benzoxazolinone derivatives has consistently shown that the type and location of substituents on the fused benzene (B151609) ring are critical determinants of biological activity. nih.gov For instance, in a series of benzoxazolylalanine derivatives, the substituents at positions 2 and 5 were found to be the most important for their activity. nih.gov While the specific compound of focus has a substituent at position 6, general principles regarding electron-donating and electron-withdrawing groups can be inferred.

Electron-withdrawing groups, such as nitro (–NO2) or halogen atoms, and electron-donating groups, like methoxy (B1213986) (–OCH3) or alkyl groups, can alter the electron density of the entire heterocyclic system. researchgate.netlibretexts.org An increase in the lipophilic character of the substituents on the aromatic ring has been correlated with antifungal activity in some 2-benzoxazolinone (B145934) derivatives. researchgate.net

Table 1: Impact of Benzoxazolinone Core Substitution on Activity

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| 5 | Varied | Often critical for activity; both electron-donating and withdrawing groups can be effective depending on the target. | nih.gov |

| 6 | Electron-withdrawing (e.g., Benzoyl) | Modulates electronic properties and can be a key interaction site. | nih.gov |

| 6 | Electron-donating (e.g., Methoxy) | Can increase antifungal activity, potentially by enhancing lipophilicity. | researchgate.net |

Influence of the ortho-Chlorobenzoyl Moiety and Halogen Position on Activity

The 6-(o-chlorobenzoyl) group is a defining feature of the titular compound, comprising a benzoyl ring substituted with a chlorine atom at the ortho position. Both the benzoyl group itself and the position of the halogen have a profound impact on activity.

The benzoyl group at position 6 connects a second aromatic ring to the core structure, increasing its size and modifying its shape and electronic properties. The carbonyl linker can act as a hydrogen bond acceptor, providing a crucial interaction point with biological targets.

The presence and position of the halogen on the benzoyl ring are particularly important. Halogens are electron-withdrawing groups due to their inductive effect, but they can also participate in halogen bonding, a specific type of non-covalent interaction. openstax.org The ortho position of the chlorine atom in 6-(o-chlorobenzoyl)-2-benzoxazolinone forces a specific conformational orientation of the benzoyl ring relative to the benzoxazolinone core. This steric influence can lock the molecule into a bioactive conformation.

In related quinolinone derivatives, a 4-(2-chlorophenyl) group was integral to potent anti-HBV activity. nih.gov This highlights the significance of the ortho-chloro-substituted phenyl ring in driving biological effects. The position of the halogen is critical; moving the chlorine from the ortho to the meta or para position would alter the molecule's three-dimensional shape and electronic distribution, likely leading to a significant change in activity.

Table 2: Influence of Halogen Position on Phenyl Substituents in Related Heterocycles

| Compound Series | Halogen Position | Observed Activity | Reference |

|---|---|---|---|

| Quinolone Derivatives | ortho-Chlorophenyl | Potent anti-HBV activity | nih.gov |

Role of N-3 Substituents in Modulating Bioactivity

Introducing different functional groups at the N-3 position can lead to a diverse range of biological activities. For instance, studies have shown that N-alkylation can lead to compounds with herbicidal properties. e3s-conferences.org The synthesis of derivatives where the N-3 position is linked to various hydrazones and azoles has yielded compounds with broad-spectrum antibacterial activity. mdpi.com

The N-3 substituent can influence the molecule's ability to interact with target proteins. A propionitrile (B127096) group at the N-3 position, as seen in 6-benzoyl-2-benzoxazolinone-3-propionitrile, introduces a polar and potentially reactive cyano group. researchgate.net This group can serve as a hydrogen bond acceptor or participate in other interactions. The length and nature of the alkyl chain connecting a functional group to the N-3 nitrogen are also critical. For example, linking a benzimidazole (B57391) moiety via a two-carbon ethyl chain at N-3 has been explored for antibacterial agents. mdpi.com

The electronic character of the N-3 substituent is also a key factor. In a study on natural 2-benzoxazolinones, the electrophilic character of the nitrogen atom in the heterocyclic ring was found to be involved in the antifungal activity. researchgate.net Substituents at the N-3 position can directly influence this electrophilicity.

Table 3: Effect of N-3 Substituents on Benzoxazolinone Activity

| N-3 Substituent | Resulting Biological Activity | Reference |

|---|---|---|

| Alkyl groups | Herbicidal activity | e3s-conferences.org |

| Linker to Hydrazones/Azoles | Wide antibacterial activity | mdpi.com |

| Propionitrile | Starting material for analgesic compounds | researchgate.net |

Stereochemical Considerations and Conformational Flexibility

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, is a critical determinant of its interaction with chiral biological macromolecules like enzymes and receptors. For 6-(o-chlorobenzoyl)-2-benzoxazolinone, the key conformational aspect is the rotation around the single bond connecting the benzoyl group to the benzoxazolinone core.

The presence of the ortho-chloro substituent on the benzoyl ring introduces significant steric hindrance. This steric clash restricts the free rotation around the C6-C(carbonyl) bond, forcing the two ring systems to adopt a non-planar (twisted) conformation relative to each other. The crystal structure of a closely related compound, 6-benzoyl-2-benzoxazolinone-3-propionitrile, revealed that the planar benzoxazolinone moiety forms a dihedral angle of 49.1° with the benzene plane of the benzoyl group. researchgate.net This fixed, twisted conformation may be crucial for fitting into a specific binding pocket of a target protein.

While the core benzoxazolinone structure is planar, substituents at the N-3 position can introduce chiral centers or flexible chains that can adopt various conformations. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for high-affinity binding and, consequently, potent biological activity.

General Principles of Benzoxazolinone SAR in Heterocyclic Systems

The structure-activity relationships observed for 6-(o-chlorobenzoyl)-2-benzoxazolinone and its derivatives align with broader principles seen across various nitrogen-containing heterocyclic compounds used in medicinal chemistry. nih.govresearchgate.net

Importance of the Heterocyclic Scaffold : The benzoxazolinone ring system serves as a rigid scaffold, correctly positioning the various pharmacophoric elements (substituents) for interaction with a biological target. Its specific geometry and electronic properties are fundamental to its activity. researchgate.net

Role of Exocyclic Functional Groups : The ortho-chlorobenzoyl group at C-6 and various substituents at N-3 are exocyclic functionalities that can engage in specific interactions like hydrogen bonding, halogen bonding, and hydrophobic interactions. The nature and conformation of these groups are often the primary drivers of potency and selectivity.

In essence, the benzoxazolinone core acts as a privileged structure, and its biological activity can be finely tuned by strategic modification of its substitution pattern at the C-6 and N-3 positions, with the conformational constraints imposed by bulky groups like the ortho-chlorobenzoyl moiety playing a decisive role in defining its interaction with biological targets.

Mechanistic Investigations of 2 Benzoxazolinone, 6 O Chlorobenzoyl Analogues in Biological Systems in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies

The benzoxazolinone scaffold is a recurring motif in compounds designed to interact with various enzymes. The following sections detail the inhibitory activities of analogues of 6-(o-chlorobenzoyl)-2-benzoxazolinone against several important enzyme classes.

Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase) Inhibition

A study on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives revealed potent dual inhibition of both AChE and BChE. One of the most active compounds in this series demonstrated an IC₅₀ value of 12.62 nM for AChE and 25.45 nM for BChE. nih.govnih.gov Kinetic studies indicated a mixed-type inhibition mechanism, suggesting that these compounds bind to both the catalytic and peripheral anionic sites of the enzymes. nih.govnih.gov

Similarly, derivatives of benzothiazol-2-one have been investigated for their cholinesterase inhibitory activity. Some of these compounds, which are structurally similar to benzoxazolinones, have shown significant inhibitory effects, with certain derivatives exhibiting IC₅₀ values as low as 0.34 µM against AChE. mdpi.com Furthermore, a series of thirteen benzothiazolone derivatives showed a general preference for inhibiting BChE over AChE, with the most potent compound displaying a BChE IC₅₀ of 1.21 μM. mdpi.com

These findings suggest that the broader benzoxazolinone framework, including 6-substituted analogues, warrants investigation for cholinesterase inhibitory properties.

Table 1: Cholinesterase Inhibition by Related Benzoxazole and Benzothiazolone Analogues

Compound Series Target Enzyme Potency (IC₅₀) Reference 2-Aryl-6-carboxamide benzoxazoles Acetylcholinesterase (AChE) 12.62 nM [3, 4] 2-Aryl-6-carboxamide benzoxazoles Butyrylcholinesterase (BChE) 25.45 nM [3, 4] Benzothiazol-2-one derivatives Acetylcholinesterase (AChE) 0.34 µM Benzothiazolone derivatives Butyrylcholinesterase (BChE) 1.21 µM

Cyclooxygenase (COX) Isoenzyme Selectivity (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.

Direct experimental data on the COX inhibitory activity of 6-(o-chlorobenzoyl)-2-benzoxazolinone is limited. However, studies on structurally related compounds provide strong indications of the potential for this class of molecules. Research has shown that the benzoxazole scaffold is a promising core for the development of selective COX-2 inhibitors. For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. Two compounds from this series demonstrated high selectivity for COX-2, with one being 379 times more selective for COX-2 over COX-1 (COX-1 IC₅₀ = 384 µM; COX-2 IC₅₀ = 1 µM).

Furthermore, a study on benzoselenazolinone derivatives, which are selenium isosteres of benzoxazolinones, found that 6-benzoylbenzoselenazolinone was a potent inhibitor of both cyclooxygenase and 5-lipoxygenase pathways, showing up to 95% inhibition at a concentration of 10⁻⁵ M. nih.gov This compound also demonstrated anti-inflammatory properties in in vivo rat models. nih.gov The analgesic and anti-inflammatory properties of other 6-acyl-2-oxo-3H-benzoxazoles have also been attributed to the inhibition of prostaglandin (B15479496) synthesis. These findings collectively suggest that the 6-aroyl-2-benzoxazolinone scaffold is a promising candidate for the development of novel COX inhibitors.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

A study on a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, which are structurally related to 6-(o-chlorobenzoyl)-2-benzoxazolinone, investigated their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The results indicated that these compounds are moderate inhibitors of both isoenzymes.

The IC₅₀ values for hCA I inhibition ranged from 29.74 µM to 69.57 µM, while for hCA II, the range was 18.14 µM to 48.46 µM. nih.gov The corresponding inhibition constants (Ki) for hCA I were between 28.37 ± 6.63 µM and 70.58 ± 6.67 µM, and for hCA II, they were in the range of 10.85 ± 2.14 µM to 37.96 ± 2.36 µM. nih.gov The reference drug, acetazolamide, showed IC₅₀ values of 16.58 µM and 8.37 µM for hCA I and hCA II, respectively. nih.gov

The most potent compound against hCA I in this series was 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one (IC₅₀ = 29.74 µM), while 6-[3-(4-benzyloxyphenyl)-2-propenoyl]-3H-benzoxazol-2-one was the most effective against hCA II (IC₅₀ = 18.14 µM). nih.gov

Table 2: Carbonic Anhydrase Inhibition by 6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolone Analogues

Compound (Aryl Substituent) hCA I Inhibition (Kᵢ, µM) hCA II Inhibition (Kᵢ, µM) Reference Phenyl 42.22 ± 12.31 27.42 ± 5.86 nih.gov 4-Methylphenyl 39.06 ± 10.12 37.96 ± 2.36 nih.gov 4-Methoxyphenyl 70.58 ± 6.67 26.15 ± 8.12 nih.gov 4-Trifluoromethylphenyl 28.37 ± 6.63 29.23 ± 7.37 nih.gov 4-Chlorophenyl 34.54 ± 8.01 18.57 ± 3.42 nih.gov 4-Bromophenyl 47.89 ± 11.23 22.75 ± 4.53 nih.gov 4-Hydroxyphenyl 66.07 ± 14.86 20.11 ± 4.88 nih.gov 4-Benzyloxyphenyl 45.24 ± 9.34 10.85 ± 2.14 nih.gov Acetazolamide (Reference) - - nih.gov

HIV-1 Nucleocapsid Protein Inhibition

The HIV-1 nucleocapsid protein (NC) is a small, basic protein with nucleic acid chaperone properties that plays a crucial role in multiple stages of the viral replication cycle, making it an attractive target for antiretroviral therapy. nih.govnih.gov Virtual screening and subsequent in vitro biological evaluations have identified compounds with a 2-benzoxazolinone (B145934) moiety as potential inhibitors of the HIV-1 NC protein. nih.govnih.gov

A study investigating a series of 2-benzoxazolinone analogues demonstrated their ability to bind to the hydrophobic pocket of the NC protein and disrupt its chaperone activity. nih.gov Electrospray-ionization mass spectrometry confirmed that these compounds establish non-covalent interactions with the protein. nih.gov The inhibitory activity was found to be tunable by modifying the substituents on the benzoxazolinone scaffold. nih.govnih.gov

One of the most active analogues identified in this research, compound 5-06, exhibited IC₅₀ values in the low micromolar range for both in vitro inhibition of nucleic acid annealing reactions and antiviral activity in HIV-infected cells. nih.gov This research establishes the 2-benzoxazolinone ring as a valid pharmacophore for the development of a new class of antiretroviral agents targeting the HIV-1 NC protein. nih.gov

Pineal Enzyme Modulation by Related Structures (e.g., N-Acetyltransferase, Hydroxyindole-O-Methyltransferase)

The structural similarity of some benzoxazolinones to melatonin (B1676174) has prompted investigations into their effects on the pineal gland, which is central to the regulation of circadian rhythms through melatonin synthesis. The key enzymes in this pathway are N-acetyltransferase (NAT) and hydroxyindole-O-methyltransferase (HIOMT).

Studies on 6-methoxy-2-benzoxazolinone (6-MBOA), a naturally occurring analogue, have shown that it can modulate pineal enzyme activity. In cultured rat pineal glands, 6-MBOA was found to stimulate NAT activity at a concentration of 10⁻³ M. nih.gov This stimulation appears to be mediated through the beta-adrenergic receptor, as the effect can be blocked by the beta-blocker propranolol. However, 6-MBOA did not have any discernible effect on the activity of HIOMT. nih.gov The stimulation of NAT activity by 6-MBOA also led to an increase in melatonin production. nih.gov

Ligand-Receptor Interaction Profiling (e.g., Adrenoceptor Displacement)

The interaction of benzoxazolinone analogues with neurotransmitter receptors has also been explored, particularly in the context of their effects on the pineal gland, which is regulated by adrenergic inputs.

Competition studies have demonstrated that 6-methoxy-2-benzoxazolinone (6-MBOA) is capable of displacing ligands from both alpha- and beta-adrenoceptors in rat brain tissue. nih.gov However, this displacement only occurs at relatively high concentrations, greater than 10⁻⁴ M. nih.gov Further research has characterized 6-MBOA as a weak beta-adrenergic agonist, capable of stimulating adenylate cyclase in vitro. mdpi.com Additionally, radiolabeled 6-MBOA has been shown to bind specifically to uterine tissue, and this binding can be displaced by other alpha- and beta-adrenergic compounds. mdpi.com These findings suggest that while some benzoxazolinone analogues can interact with adrenoceptors, the affinity may be relatively low.

Antioxidant Activity Assessment

The potential of benzoxazolinone derivatives to act as antioxidants has been a subject of scientific inquiry. Antioxidants can neutralize harmful free radicals, thereby preventing oxidative damage to biological molecules, a process implicated in numerous diseases. nih.gov The antioxidant capacity of these compounds is typically evaluated using various in vitro assays.

Common methods used to assess the antioxidant potential of benzoxazolinone analogues include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and reducing power capability tests. nih.gov For instance, a study on a series of 2-phenoxy-benzo[g]triazoloquinazolines, which share heterocyclic structural elements, demonstrated that certain derivatives could effectively scavenge DPPH free radicals. nih.gov The antioxidant activity within this class of compounds is often influenced by the nature and position of substituents on the aromatic rings. For example, compounds containing phenolic hydroxyl groups are often noted for their antioxidant capabilities, as the hydroxyl group can donate a hydrogen atom to stabilize free radicals. scielo.br While direct data on 6-(o-chlorobenzoyl)-2-benzoxazolinone is lacking, the presence of the benzoxazolinone core suggests that it could be a scaffold for developing compounds with antioxidant properties. nih.gov

Inhibition of Protein Aggregation (e.g., Amyloid-β)

The aggregation of proteins, such as amyloid-β (Aβ), is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.gov Consequently, the development of small molecules that can inhibit or reverse this aggregation process is a major therapeutic strategy. nih.govrsc.org These inhibitors can act through various mechanisms, including stabilizing the non-toxic monomeric form of the protein, redirecting aggregation towards non-toxic "off-pathway" oligomers, or binding to aggregation-prone regions of the peptide to prevent self-assembly. nih.gov

While specific studies on the protein anti-aggregation activity of 6-(o-chlorobenzoyl)-2-benzoxazolinone were not identified, the general characteristics of small molecule inhibitors provide a framework for potential investigation. Research has shown that compounds with specific structural features, such as polyphenols, can interact with amyloidogenic proteins through non-covalent forces like hydrogen bonds and hydrophobic interactions, thereby interfering with the formation of β-sheet structures that are critical for fibril formation. nih.gov The electrophilic character of certain molecules, like quinones, can also lead to covalent modification of the Aβ peptide, inhibiting its aggregation. nih.gov The rigid, heterocyclic structure of the benzoxazolinone core combined with the appended chlorobenzoyl group could potentially facilitate interactions with the hydrophobic regions of the Aβ peptide, but this remains a hypothesis requiring experimental validation.

Antimicrobial Activity Studies (in vitro against bacterial and fungal strains)

The benzoxazolinone scaffold is a well-established pharmacophore in the search for new antimicrobial agents. Numerous derivatives have been synthesized and tested against a wide array of pathogenic bacteria and fungi. ktu.edumdpi.com

Antimicrobial agents are classified based on their primary effect on microbial cells: bacteriostatic agents inhibit the growth and reproduction of bacteria, while bactericidal agents kill them. This distinction is often determined by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC). A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Studies on novel benzoxazolinone derivatives have employed these methods to characterize their activity. For example, a series of benzoxazolin-2-ones linked to hydrazones and azoles were evaluated for both bacteriostatic (MIC) and bactericidal (MBC) activity against various pathogens. ktu.edu Another study on a synthetic aurone, which also features a heterocyclic core, found it had a bactericidal effect on Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa, but a bacteriostatic effect on methicillin-resistant Staphylococcus aureus (MRSA) strains. ijper.org

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation and is a key metric for antimicrobial potency. fabad.org.trnih.gov The broth microdilution method is a standard technique used to determine the MIC values for novel compounds. fabad.org.trnih.gov Various benzoxazolinone analogues have demonstrated a broad range of MIC values against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. fabad.org.trresearchgate.net

For instance, certain 3-methyl-6-(amido- or hydroxypropyl)-2-benzoxazolinone derivatives were tested against a panel of bacteria and fungi. While many compounds showed limited antibacterial activity, some exhibited notable antifungal effects, particularly against Candida krusei. fabad.org.tr In another study, hydrazone derivatives of benzoxazolinone showed promising activity against Escherichia coli and Bacillus subtilis. ktu.edu

Table 1: MIC Values of Selected Benzoxazolinone Analogues against Various Microorganisms

| Compound/Analogue Type | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone derivative with 3-chloro substitution | Escherichia coli | 62.5 | ktu.edu |

| Hydrazone derivative with 3-chloro substitution | Bacillus subtilis | 62.5 | ktu.edu |

| Hydrazone derivative with 3-chloro substitution | Staphylococcus aureus | 125 | ktu.edu |

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 64 | fabad.org.tr |

| 3-Methyl-6-(2-(4-methylpiperazin-1-yl)propanoyl)-2-benzoxazolinone | Enterococcus faecalis | 128 | fabad.org.tr |

| Natural 2-Benzoxazolinone (BOA) | Staphylococcus aureus | 100 | researchgate.net |

| Natural 2-Benzoxazolinone (BOA) | Escherichia coli | >400 | researchgate.net |

| Natural 2-Benzoxazolinone (BOA) | Candida albicans | 200 | researchgate.net |

This table is for illustrative purposes and shows data for analogue compounds, not for 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency and spectrum of benzoxazolinone derivatives. The nature and position of substituents on both the heterocyclic ring system and any side chains can have a profound impact on activity. researchgate.net

For example, research has shown that the introduction of halogen atoms, such as chlorine, on an associated phenyl ring can enhance antibacterial activity. ktu.edu One study found that hydrazone derivatives with a 3-chloro substitution on an additional phenyl ring displayed wide antibacterial activity against several bacterial strains. ktu.edu Similarly, the lipophilicity (fat-solubility) of substituents on the aromatic ring can influence antifungal activity, as it may facilitate the compound's passage through the fungal cell membrane. researchgate.net The presence of a nitro group has also been associated with antimicrobial effects in some benzoxazolinone series. The specific o-chloro substitution on the benzoyl group of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- suggests a structural feature that could modulate its biological activity, though this requires direct experimental confirmation.

Mechanistic Insights from Cell-Based Assays (non-human, non-clinical)

Cell-based assays provide a crucial bridge between in vitro biochemical tests and in vivo studies, offering insights into a compound's mechanism of action within a cellular context. For benzoxazolinone analogues, such assays (using non-human cells) could explore mechanisms related to their observed antioxidant or antimicrobial effects.

For example, in the context of antioxidant activity, cell-based assays on bovine aortic endothelial cells (BAECs) have been used to evaluate the protective action of benzazolone compounds against cytotoxicity induced by oxidative stress. nih.gov These studies measure parameters like lactate (B86563) dehydrogenase (LDH) release (an indicator of cell damage) and mitochondrial activity (an indicator of cell viability), providing evidence that the antioxidant effects observed in chemical assays translate to a protective effect in a biological system. nih.gov

Regarding antimicrobial mechanisms, cell-based assays can help identify the specific cellular targets. For some antibiotics, molecular docking studies suggest potential targets like the D-alanyl-D-alanine ligase (Ddl) enzyme, which is essential for bacterial cell wall biosynthesis. mdpi.com While such studies have not been reported for 6-(o-chlorobenzoyl)-2-benzoxazolinone itself, they represent a viable approach to hypothesize its mechanism of action, which could then be confirmed using enzymatic and cellular assays.

Cytotoxicity Studies in Cell Lines (e.g., Cancer Cell Lines, Neuroblastoma Cells)

Derivatives of benzoxazolone and benzoxazole have demonstrated significant cytotoxic effects across a variety of cancer cell lines. The nature and position of substituents on the benzoxazole core and its associated phenyl rings play a crucial role in determining the potency and selectivity of these compounds.

For instance, a range of 2-arylbenzoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity. While specific data for 6-(o-chlorobenzoyl)-2-benzoxazolinone is not provided, related compounds have shown promise. For example, studies on other benzoxazole derivatives have reported IC50 values against various cancer cell lines, indicating their potential as cytotoxic agents. The presence of a halogen, such as chlorine, on the phenyl ring is a common feature in many biologically active benzoxazoles, suggesting that the o-chlorobenzoyl group in the target compound could be a key contributor to its cytotoxic potential.

To illustrate the typical data generated in such studies, the following interactive table presents hypothetical cytotoxicity data for a generic benzoxazolone analogue across different cancer cell lines.

Interactive Data Table: Hypothetical Cytotoxicity of a Benzoxazolone Analogue

| Cell Line | Type of Cancer | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.5 |

| HeLa | Cervical Cancer | 22.1 |

| A549 | Lung Cancer | 18.9 |

| HT-29 | Colon Cancer | 25.3 |

| SH-SY5Y | Neuroblastoma | 12.8 |

Note: The data in this table is illustrative and not based on experimental results for 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-.

Cell Migration Inhibition

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cell migration a critical therapeutic goal. Various benzoxazole derivatives have been investigated for their ability to impede this process. The mechanism often involves the disruption of the cellular cytoskeleton, which is essential for cell motility.

Research on compounds with structural similarities to 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- suggests that they can interfere with the dynamics of microtubules, key components of the cytoskeleton. By either promoting or inhibiting microtubule polymerization, these compounds can arrest the cell cycle and prevent the physical movement of cells. While direct evidence for 6-(o-chlorobenzoyl)-2-benzoxazolinone is lacking, the established anti-migratory effects of the broader benzoxazole class point to a potential avenue of investigation for this specific compound.

Apoptosis Induction in Cell Lines

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis, leading to uncontrolled cell proliferation. Many anticancer agents, including various benzoxazole derivatives, exert their effects by inducing apoptosis in cancer cells.

One closely related compound, 6-methyl-2-(o-chlorophenyl) benzoxazole (A-9) , which shares the o-chlorophenyl substituent, has been shown to have an increased apoptotic effect on mouse lymphoma cells. mdpi.comcore.ac.uk This finding is particularly relevant as it suggests that the o-chlorophenyl group may play a role in initiating the apoptotic cascade.

The induction of apoptosis by benzoxazole analogues is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events can include the activation of caspases, a family of proteases that execute the apoptotic program, the release of cytochrome c from the mitochondria, and the fragmentation of DNA. While the precise apoptotic mechanism for 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- remains to be elucidated, the activity of its analogues strongly suggests that apoptosis induction is a likely component of its biological activity.

Metabolic and Biodegradation Pathways of Benzoxazolinone Structures Non Human Biological Systems

Microbial Degradation Mechanisms

Microorganisms, including bacteria and fungi, have evolved sophisticated enzymatic systems to metabolize a wide array of chemical compounds. Benzoxazolinone and its derivatives are susceptible to microbial breakdown through several key reactions.

The initial and pivotal step in the microbial degradation of many benzoxazolinone derivatives is the hydrolytic cleavage of the heterocyclic ring. This reaction disrupts the core structure of the molecule, leading to the formation of more readily metabolizable intermediates. For instance, the degradation pathway for 2-benzoxazolinone (B145934) (BOA) and its derivatives in various microorganisms begins with the opening of the oxazole (B20620) ring. frontiersin.orgresearchgate.net This hydrolytic process is a common strategy employed by microbes to detoxify γ-lactam compounds.

In the case of chlorinated benzoxazolinones, such as 6-chloro-2-benzoxazolinone (B25022) (CDHB), the bacterium Pigmentiphaga sp. strain DL-8 has been shown to effectively transform the compound by hydrolyzing the lactam bond. nih.govnih.govasm.org This hydrolysis results in the formation of 2-amino-5-chlorophenol (B1209517) (2A5CP), which the bacterium can then utilize as a carbon source for growth. nih.govnih.govasm.org Fungal species, particularly within the Fusarium genus, are also known to facilitate the hydrolysis of the five-membered oxazole ring of BOA, which represents the first step in its detoxification pathway. researchgate.netnih.gov This enzymatic ring-opening is crucial as it eliminates the inherent bioactivity of the parent compound.

Specific enzymes are responsible for catalyzing the hydrolysis of the benzoxazolinone ring. A key enzyme identified in the degradation of chlorinated benzoxazolinones is the CDHB hydrolase, designated CbaA, from Pigmentiphaga sp. strain DL-8. nih.govnih.gov CbaA is a novel metal-dependent hydrolase that efficiently catalyzes the conversion of 6-chloro-2-benzoxazolinone (CDHB) to 2-amino-5-chlorophenol. nih.govnih.govasm.org This enzyme exhibits a high specific activity for CDHB and can also hydrolyze other related structures like 2-benzoxazolinone (BOA) and 5-chloro-2-BOA. nih.govnih.govasm.org The gene cbaA has been identified as the key genetic determinant for CDHB degradation in this bacterial strain. nih.govnih.gov

In fungi, enzymes with γ-lactamase activity are implicated in the cleavage of the benzoxazolinone heterocycle. frontiersin.orgresearchgate.net For example, Fusarium species possess enzymes that carry out this function, initiating the detoxification process. researchgate.netresearchgate.net The FDB1 locus in Fusarium verticillioides has been shown to be essential for the hydrolysis of BOA. researchgate.net

Table 1: Properties of CDHB Hydrolase (CbaA) from Pigmentiphaga sp. strain DL-8

| Property | Value | Source |

| Substrate | 6-Chloro-2-benzoxazolinone (CDHB) | nih.govnih.govasm.org |

| Product | 2-Amino-5-chlorophenol (2A5CP) | nih.govnih.govasm.org |

| Optimal pH | 9.0 | nih.govnih.gov |

| Optimal Temperature | 55°C | nih.govnih.gov |

| Metal Cofactors | Can be reactivated by Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺ | nih.govnih.gov |

Following the initial hydrolysis, the resulting intermediates undergo further microbial transformations. The hydrolysis of 2-benzoxazolinone (BOA) universally yields 2-aminophenol (B121084) (AP) as a key intermediate. researchgate.netnih.gov This compound serves as a central hub for various subsequent metabolic pathways in different microorganisms. frontiersin.org

For example, fungi such as Fusarium sambucinum can detoxify BOA by converting it to N-(2-hydroxyphenyl)malonamic acid. nih.govasm.org This process involves two steps: the initial hydrolysis to 2-aminophenol, followed by the addition of a malonyl group, a reaction facilitated by the FDB2 locus in Fusarium verticillioides. researchgate.net This malonylation step results in a stable and non-toxic terminal product. researchgate.netasm.org

Other microbial pathways involve the acylation or oxidation of 2-aminophenol. In some fungi, 2-aminophenol is converted to N-(2-hydroxyphenyl)acetamide (also referred to as 2-acetamidophenol). nih.govresearchgate.net This intermediate can then undergo further modifications, such as nitration. nih.govresearchgate.net In another route, 2-aminophenol can be oxidatively dimerized to form 2-amino-3H-phenoxazin-3-one, a colored metabolite. nih.govresearchgate.net

Table 2: Key Microbial Metabolites of Benzoxazolinone Degradation

| Precursor | Key Intermediate | Final Product(s) | Microorganism Example | Source |

| 2-Benzoxazolinone (BOA) | 2-Aminophenol | N-(2-Hydroxyphenyl)malonamic Acid | Fusarium sambucinum | nih.govasm.org |

| 2-Benzoxazolinone (BOA) | 2-Aminophenol | N-(2-Hydroxyphenyl)acetamide | Plectosporium tabacinum, Gliocladium cibotii | nih.gov |

| 6-Chloro-2-benzoxazolinone (CDHB) | 2-Amino-5-chlorophenol | Utilized for growth | Pigmentiphaga sp. DL-8 | nih.govnih.gov |

| 2-Benzoxazolinone (BOA) | 2-Aminophenol | 2-Amino-3H-phenoxazin-3-one | Aminobacter aminovorans, Paenibacillus polymyxa | researchgate.net |

Plant Metabolic Transformations of Benzoxazinoids

Plants, particularly grasses like maize, wheat, and rye, synthesize a class of defensive secondary metabolites called benzoxazinoids. mdpi.comnih.gov These compounds are typically stored as inactive glucosides in plant vacuoles. nih.gov Upon tissue damage by herbivores or pathogens, specific glucosidases release the unstable and toxic aglycones. nih.gov These aglycones can then spontaneously degrade to form the more stable benzoxazolinones, such as BOA and 6-methoxy-2-benzoxazolinone (MBOA). frontiersin.org

Plants themselves also possess mechanisms to detoxify benzoxazolinones that may be reabsorbed from the soil. frontiersin.org A common detoxification strategy in plants is hydroxylation followed by glucosylation. frontiersin.org For example, MBOA can be demethylated to BOA, which is then hydroxylated at the 6-position. This hydroxylated intermediate is then glucosylated, rendering it inactive and water-soluble for compartmentalization. This process highlights a convergent strategy between plants and microbes in using conjugation reactions to detoxify xenobiotic compounds.

General Xenobiotic Biodegradation Pathways Relevant to Benzoxazolinone Structures

The microbial degradation of benzoxazolinone structures falls under the broader category of xenobiotic metabolism. nih.gov Microorganisms employ a range of enzymatic reactions to break down foreign compounds, often using them as sources of carbon and energy. nih.gov The pathways observed for benzoxazolinones are representative of general strategies for xenobiotic degradation.

Hydrolysis is a fundamental mechanism for the initial breakdown of many xenobiotics containing ester, amide, or lactam bonds. nih.gov The action of hydrolases, like the CbaA enzyme, is a classic example of this strategy, initiating the degradation cascade by adding water across a bond to cleave the molecule. nih.govnih.gov